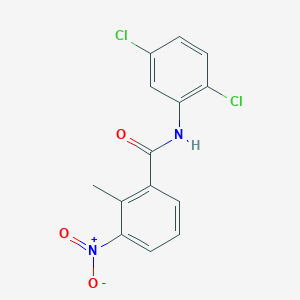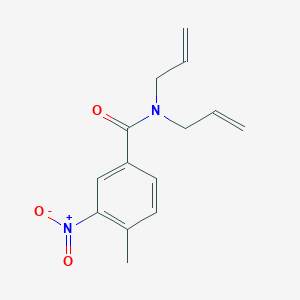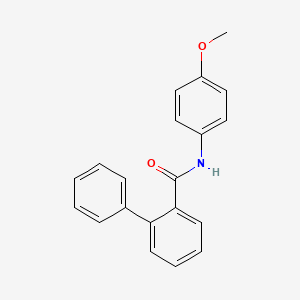![molecular formula C16H17N3O3S B5729008 2,6-dimethoxy-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5729008.png)
2,6-dimethoxy-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-dimethoxy-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide, commonly known as DPA-714, is a benzamide derivative that has gained significant attention in scientific research due to its potential applications in the field of neuroimaging. DPA-714 is a selective ligand for the translocator protein (TSPO), which is predominantly expressed in the mitochondria of glial cells in the central nervous system. The TSPO has been implicated in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
科学的研究の応用
DPA-714 has been extensively studied in preclinical and clinical studies for its potential applications in neuroimaging. The 2,6-dimethoxy-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide is upregulated in activated glial cells, which are associated with neuroinflammation and neurodegeneration. Therefore, DPA-714 can be used as a radiotracer for positron emission tomography (PET) imaging to visualize the distribution and density of activated glial cells in the brain. This can provide valuable insights into the underlying mechanisms of neurological disorders and aid in the development of new diagnostic and therapeutic strategies.
作用機序
DPA-714 binds selectively to the 2,6-dimethoxy-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide, which is located in the outer mitochondrial membrane of glial cells. The 2,6-dimethoxy-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide has been implicated in various cellular processes, including cholesterol transport, apoptosis, and mitochondrial respiration. The binding of DPA-714 to the 2,6-dimethoxy-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide can modulate these processes and affect the activation state of glial cells. This can have downstream effects on neuroinflammation, oxidative stress, and neuronal function.
Biochemical and Physiological Effects
DPA-714 has been shown to have anti-inflammatory and neuroprotective effects in various preclinical models of neurological disorders. In a rat model of traumatic brain injury, DPA-714 treatment reduced neuroinflammation and improved cognitive function. In a mouse model of multiple sclerosis, DPA-714 treatment reduced the severity of the disease and preserved neuronal function. These effects are thought to be mediated by the modulation of glial cell activation and the downstream effects on neuroinflammation and oxidative stress.
実験室実験の利点と制限
DPA-714 has several advantages as a radiotracer for PET imaging. It has high selectivity and affinity for the 2,6-dimethoxy-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide, which allows for accurate visualization of activated glial cells in the brain. It also has good pharmacokinetic properties, with rapid uptake and clearance from the brain. However, there are some limitations to its use in lab experiments. DPA-714 has a short half-life, which requires the use of a cyclotron for radiolabeling. It also has low brain penetration, which limits its use in imaging deep brain structures.
将来の方向性
There are several future directions for the use of DPA-714 in scientific research. One potential application is the development of new diagnostic and therapeutic strategies for neurological disorders. DPA-714 imaging can provide valuable insights into the underlying mechanisms of these disorders and aid in the development of targeted therapies. Another potential application is the use of DPA-714 in combination with other radiotracers to visualize multiple cellular processes in the brain. This can provide a more comprehensive understanding of the complex interactions between glial cells and neurons in health and disease. Finally, the development of new 2,6-dimethoxy-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide ligands with improved pharmacokinetic properties and brain penetration can further enhance the utility of DPA-714 in neuroimaging research.
合成法
DPA-714 can be synthesized using a multistep process that involves the reaction of 2,6-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3-pyridinemethanamine to form the amide intermediate, which is subsequently reacted with carbon disulfide in the presence of sodium hydroxide to form the carbonothioyl intermediate. The final product, DPA-714, is obtained by reacting the carbonothioyl intermediate with 4-dimethylaminopyridine and benzyl chloroformate.
特性
IUPAC Name |
2,6-dimethoxy-N-(pyridin-3-ylmethylcarbamothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c1-21-12-6-3-7-13(22-2)14(12)15(20)19-16(23)18-10-11-5-4-8-17-9-11/h3-9H,10H2,1-2H3,(H2,18,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBEGHOJSORGYEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC(=S)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
11.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49717064 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2,6-dimethoxy-N-[(pyridin-3-ylmethyl)carbamothioyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(2-chlorophenyl)-4-[(3,4-difluorophenyl)sulfonyl]piperazine](/img/structure/B5728944.png)
![3-[(4-methylphenyl)thio]-N-(3-nitrophenyl)propanamide](/img/structure/B5728951.png)




![4-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]methyl}thiophene-2-carbaldehyde semicarbazone](/img/structure/B5729016.png)
![N-{[(4,5-dimethyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B5729020.png)



![3-chloro-4-ethoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5729035.png)